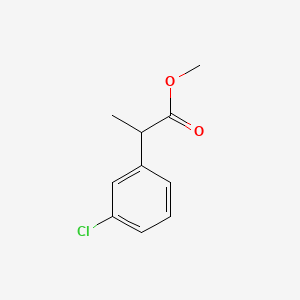

Methyl 2-(3-chlorophenyl)propanoate

Description

Methyl 2-(3-chlorophenyl)propanoate is an ester derivative featuring a 3-chlorophenyl group attached to the α-carbon of a methyl propanoate backbone. These compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties imparted by the chlorophenyl moiety and ester functionality .

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQFQGADNSHPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695884 | |

| Record name | Methyl 2-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103040-42-2 | |

| Record name | Methyl 2-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

- One synthetic route for preparing Methyl 2-(3-chlorophenyl)propanoate involves starting with Methyl 3-(2-bromophenyl)propanoate (5a). Thionyl chloride is added dropwise to a solution of acid 10a in methanol, followed by refluxing for 1 hour .

- Other methods may exist, but this is one example of how this compound can be synthesized.

Chemical Reactions Analysis

- As an ester, Methyl 2-(3-chlorophenyl)propanoate can undergo various reactions:

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into its corresponding carboxylic acid and alcohol.

Reduction: The carbonyl group (C=O) can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide ion, alkoxides).

- Common reagents and conditions used in these reactions would include strong acids or bases, reducing agents, and nucleophiles.

Scientific Research Applications

Pharmaceutical Research

Methyl 2-(3-chlorophenyl)propanoate is primarily utilized in the development of pharmaceuticals due to its potential biological activities. The compound has been investigated for its interactions with various biological targets, which can lead to the discovery of new therapeutic agents. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of methyl 2-(3-chlorophenyl)propanoate exhibit antiproliferative effects against cancer cell lines, including HeLa cells. For instance, certain synthesized derivatives have shown IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

- Enzyme Inhibition : Methyl 2-(3-chlorophenyl)propanoate and its derivatives have been studied as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. These compounds can modify histone acetylation status, leading to altered gene expression and potential therapeutic benefits .

Medicinal Chemistry

The high solubility of methyl 2-(3-chlorophenyl)propanoate in various solvents makes it suitable for medicinal chemistry applications. It serves as a building block for synthesizing more complex molecules with enhanced pharmacological properties. The compound's structural modifications allow for the exploration of new derivatives that may exhibit improved efficacy or reduced side effects.

Synthesis and Derivative Development

The synthesis of methyl 2-(3-chlorophenyl)propanoate typically involves multi-step reactions that allow for the production of high-purity compounds. This process is crucial for ensuring the reliability of biological testing and therapeutic applications. Key synthetic routes include:

- Transesterification Reactions : These reactions are essential for modifying the compound's ester functionality, allowing chemists to create derivatives with tailored properties for specific applications.

- C-C Coupling Reactions : The application of C-C coupling methods in the synthesis of methyl 2-(3-chlorophenyl)propanoate derivatives facilitates the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies highlight the compound's potential in drug development:

- Anticancer Studies : A series of methyl 2-(3-chlorophenyl)propanoate derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that some compounds exhibited superior activity compared to established drugs, suggesting their potential as new anticancer agents .

- Biological Interaction Studies : Investigations into the binding affinity of methyl 2-(3-chlorophenyl)propanoate with specific receptors have provided insights into its pharmacodynamics. Understanding these interactions is crucial for optimizing drug design and therapeutic strategies.

Mechanism of Action

- The exact mechanism by which Methyl 2-(3-chlorophenyl)propanoate exerts its effects would depend on its specific interactions with biological targets.

- Further research would be needed to understand its molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Substituent Impact on Functionality: The acetamido group in (S)-Methyl 2-Acetamido-3-(3-chlorophenyl)propanoate enhances stereoselectivity, achieving >99% enantiomeric excess (ee) with ligand L7 in asymmetric synthesis . Halogenation: Increasing chlorine atoms (e.g., 2,4-dichlorophenyl in Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate) increases molecular weight and lipophilicity, favoring agrochemical applications .

Ester Group Variations: Ethyl esters (e.g., Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate) may offer slower hydrolysis rates compared to methyl esters, influencing drug bioavailability .

Biological Activity

Methyl 2-(3-chlorophenyl)propanoate is an ester compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and relevant case studies that highlight its efficacy against different biological targets.

Synthesis of Methyl 2-(3-chlorophenyl)propanoate

The synthesis of Methyl 2-(3-chlorophenyl)propanoate typically involves the reaction of 3-chlorobenzyl alcohol with propanoic acid using standard esterification techniques. A notable method reported yields the compound in high purity and yield (93%) through a reaction in trimethyl orthoformate at room temperature for 4 hours .

Anticancer Properties

Recent studies have demonstrated that derivatives of methyl 2-(3-chlorophenyl)propanoate exhibit significant anticancer activity. For instance, a series of synthesized compounds based on this structure were tested for their effects on human cancer cell lines. The results indicated that certain derivatives showed promising inhibitory effects on cell proliferation, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Methyl 2-(3-chlorophenyl)propanoate Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 2-(3-chlorophenyl)propanoate | HCT-116 | 11 | |

| Derivative A | HeLa | 0.69 | |

| Derivative B | MCF-7 | 5.0 |

Antimicrobial Activity

In addition to its anticancer properties, methyl 2-(3-chlorophenyl)propanoate has also been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit selective activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure were tested against N. meningitidis and H. influenzae, demonstrating moderate antibacterial activity .

The mechanism underlying the biological activity of methyl 2-(3-chlorophenyl)propanoate is believed to involve interactions with specific cellular targets. Molecular docking studies suggest that these compounds may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation and survival .

Case Study 1: Anticancer Efficacy

A study conducted on a series of methyl esters, including methyl 2-(3-chlorophenyl)propanoate derivatives, revealed their potential as HDAC inhibitors. The study found that these compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo models .

Case Study 2: Antimicrobial Screening

In another investigation, a derivative of methyl 2-(3-chlorophenyl)propanoate was tested for its ability to combat Chlamydia trachomatis. The results indicated a significant reduction in chlamydial inclusions in treated cells compared to controls, showcasing the compound's potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(3-chlorophenyl)propanoate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves esterification of 2-(3-chlorophenyl)propanoic acid using methanol and a catalytic acid (e.g., H₂SO₄). For example, refluxing the acid in methanol with sulfuric acid for 7 hours under anhydrous conditions yields the methyl ester . To optimize yield, control reaction temperature (0°C initial cooling to prevent side reactions) and use excess alcohol to drive esterification. Post-reaction, neutralize unreacted acid with NaHCO₃ and purify via extraction (ethyl acetate) and solvent evaporation .

Q. Which analytical techniques are critical for confirming the structural integrity of Methyl 2-(3-chlorophenyl)propanoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ester group and aromatic substitution pattern. High-Resolution Mass Spectrometry (HRMS) confirms molecular mass (C₁₀H₁₁ClO₂, exact mass 198.045 g/mol). For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated in related propanoate esters .

Q. How can researchers purify Methyl 2-(3-chlorophenyl)propanoate to ≥97% purity for pharmaceutical studies?

- Methodological Answer : After synthesis, perform liquid-liquid extraction (ethyl acetate/water) to remove polar impurities. Subsequent column chromatography (silica gel, hexane/ethyl acetate gradient) resolves non-polar byproducts. Final recrystallization in ethanol at low temperatures (0–5°C) enhances purity, as evidenced in similar propanoate purification protocols .

Advanced Research Questions

Q. What strategies mitigate the formation of stereochemical impurities during enantioselective synthesis of Methyl 2-(3-chlorophenyl)propanoate?

- Methodological Answer : Use chiral catalysts (e.g., L7 ligand) to achieve high enantiomeric excess (ee >99%) during asymmetric synthesis . Monitor ee via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Adjust solvent polarity (e.g., heptane/isopropanol) to optimize resolution.

Q. How can computational modeling predict the reactivity of Methyl 2-(3-chlorophenyl)propanoate in nucleophilic acyl substitution reactions?

- Methodological Answer : Employ Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Software like Gaussian or ORCA can simulate steric and electronic effects of the 3-chlorophenyl group on reaction pathways . Validate predictions with kinetic studies (e.g., varying nucleophile concentration).

Q. What impurities are likely in scaled-up synthesis, and how are they quantified?

- Methodological Answer : Common impurities include regioisomers (e.g., 4-chlorophenyl derivatives) and unreacted acid. Use Reverse-Phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for separation. Compare retention times against reference standards (e.g., EP impurities cataloged in pharmaceutical guidelines) . Quantify via external calibration curves.

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Analyze degradation products (e.g., hydrolysis to 2-(3-chlorophenyl)propanoic acid) via LC-MS. Store in anhydrous, amber vials under nitrogen to prevent oxidation. Polar aprotic solvents (e.g., DMSO) enhance thermal stability compared to alcohols .

Specialized Methodological Considerations

Q. What are the challenges in synthesizing isotopically labeled Methyl 2-(3-chlorophenyl)propanoate for metabolic studies?

- Methodological Answer : Introduce ¹³C or ²H labels at the methyl or carbonyl group via labeled methanol (CH₃¹³OH) or propanoic acid precursors. Optimize reaction conditions to minimize isotopic dilution. Confirm labeling efficiency using Isotope Ratio Mass Spectrometry (IRMS) .

Q. How can researchers assess the environmental persistence of Methyl 2-(3-chlorophenyl)propanoate in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.